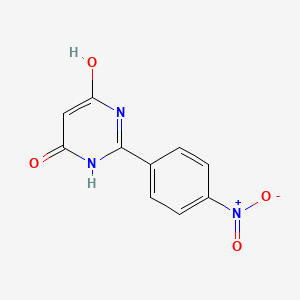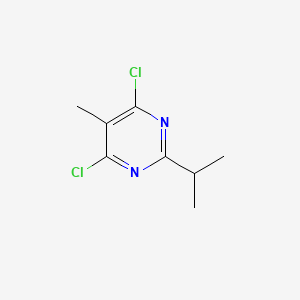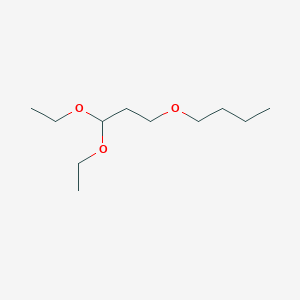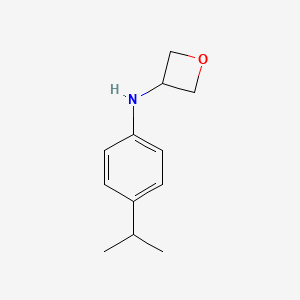
(1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol: is a chemical compound that features a piperidine ring substituted with a fluorine and a nitro group on the phenyl ring, and a methanol group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution Reaction: : Starting with piperidin-4-one, reacting it with 2-fluoro-4-nitrophenyl bromide in the presence of a strong base like potassium carbonate.
Reduction Reaction: : Reducing the nitro group on the phenyl ring to an amino group, followed by subsequent reactions to introduce the fluorine atom and methanol group.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Batch Reactors: : Conducting reactions in controlled environments to ensure consistent product quality.
Purification Techniques: : Using methods such as recrystallization or column chromatography to purify the final product.
Análisis De Reacciones Químicas
(1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: : The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: : The nitro group can be reduced to an amine, leading to different derivatives.
Substitution: : The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents such as tin chloride or iron powder.
Substitution: : Utilizing nucleophiles like sodium azide or halides under specific conditions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or esters.
Reduction: : Production of amines or amides.
Substitution: : Generation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which (1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol exerts its effects involves:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: : Modulating biochemical pathways related to disease processes.
Comparación Con Compuestos Similares
(1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol: can be compared with other similar compounds, such as:
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: : Similar structure but lacking the methanol group.
2-Fluoro-4-nitrophenylpiperidine: : Different substitution pattern on the piperidine ring.
This compound .
Propiedades
IUPAC Name |
[1-(2-fluoro-4-nitrophenyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-11-7-10(15(17)18)1-2-12(11)14-5-3-9(8-16)4-6-14/h1-2,7,9,16H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKVRVKGHZSQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Hydroxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one](/img/structure/B7859942.png)







![N-[(3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B7859995.png)

